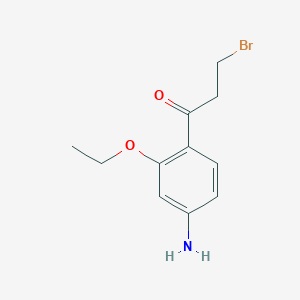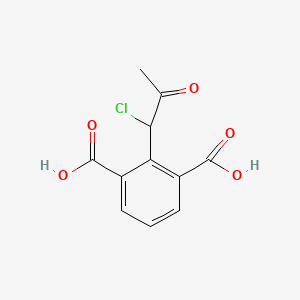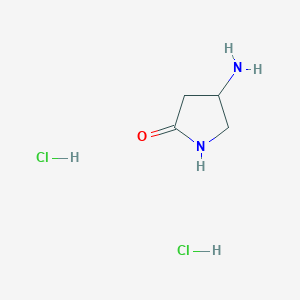
(S)-Ethyl 4-amino-2,2-difluoro-6-phenylhexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, two fluorine atoms, and a phenyl group attached to a hexanoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the hexanoate backbone.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Phenylation: Attachment of the phenyl group via a Friedel-Crafts alkylation or similar reaction.
Esterification: Formation of the ethyl ester through esterification reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE: Without the hydrochloride salt.
®-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL: The enantiomer of the compound.
4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE DERIVATIVES: Compounds with different substituents on the hexanoate backbone.
Uniqueness
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H20ClF2NO2 |
|---|---|
Molekulargewicht |
307.76 g/mol |
IUPAC-Name |
ethyl (4S)-4-amino-2,2-difluoro-6-phenylhexanoate;hydrochloride |
InChI |
InChI=1S/C14H19F2NO2.ClH/c1-2-19-13(18)14(15,16)10-12(17)9-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10,17H2,1H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
SFGDBVLXTZLBMP-YDALLXLXSA-N |
Isomerische SMILES |
CCOC(=O)C(C[C@H](CCC1=CC=CC=C1)N)(F)F.Cl |
Kanonische SMILES |
CCOC(=O)C(CC(CCC1=CC=CC=C1)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)




![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)




![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
